Europium exhibits exceptional luminescence, emitting vibrant red light when excited by external energy. This property makes it valuable in developing luminescent materials for various scientific applications.
Europium possesses paramagnetic properties, making it a potential candidate for developing MRI contrast agents. These agents enhance the contrast between different tissues in MRI scans, aiding in disease diagnosis and treatment monitoring. Research is ongoing to optimize Europium-based MRI contrast agents for improved sensitivity and safety. .
Europium is showing promise in the nascent field of quantum technology. Its unique electronic structure makes it suitable for developing qubits, the fundamental unit of information in quantum computers. Researchers are exploring ways to utilize Europium ions for constructing solid-state quantum memory devices, which are crucial for building large-scale quantum computers.
Certain Europium compounds exhibit photocatalytic activity, meaning they can utilize light energy to drive chemical reactions. This property holds potential for environmental applications like:
Europium is a rare-earth metal with the atomic number 63 and the symbol Eu. It belongs to the lanthanide series of the periodic table and is characterized by its silvery-white appearance. Europium is notable for being the least dense and softest of the lanthanides, making it unique among its peers. It exists primarily in two oxidation states: +2 and +3, with the +3 state being more common. This element was discovered in 1901 by French chemist Eugène-Anatole Demarçay and is named after Europe. Europium is rarely found in its elemental form in nature, occurring instead in minerals such as monazite and bastnasite, often as a result of nuclear fission processes .
Europium exhibits a high degree of reactivity, particularly with oxygen and water:
These reactions highlight europium's strong reducing properties and its tendency to form stable compounds.
The synthesis of europium can be achieved through various methods:
Europium has several significant applications:
Research on the interactions of europium compounds focuses on their luminescent properties and potential applications in biological systems. Studies indicate that europium ions can enhance the efficiency of certain imaging techniques due to their unique electronic configurations. The stability of europium(II) ions under anoxic conditions allows for their application in various chemical environments without degradation .
Several compounds share similarities with europium, particularly within the lanthanide series. Here are some notable comparisons:
Compound | Oxidation States | Key Characteristics |
---|---|---|
Cerium | +3, +4 | Known for its role in catalytic converters; less reactive than europium. |
Neodymium | +3 | Used in strong permanent magnets; exhibits different magnetic properties. |
Samarium | +3 | Utilized in magnets and nuclear reactors; has distinct thermal stability. |
Gadolinium | +3 | Notable for its use in magnetic resonance imaging; has unique magnetic properties. |
Europium stands out due to its exceptional reactivity among rare earth elements, particularly its ability to easily transition between oxidation states (+2 and +3). This property allows it to participate actively in
Europium exhibits distinctive geochemical behavior within rare earth element deposits due to its unique ability to exist in both divalent and trivalent oxidation states under terrestrial conditions [1]. The element is classified among the light rare earth elements, positioned between samarium and gadolinium in the lanthanide series [2]. In rare earth element deposits, europium typically occurs at concentrations ranging from 0.05 to 6.99 mg/kg in topsoil and 0.05 to 4.66 mg/kg in subsoil across various geological terranes [44].
The geochemical distribution of europium in rare earth element deposits is strongly influenced by the host rock lithology and depositional environment [3]. In carbonatite-associated deposits, which represent the most significant source of rare earth elements globally, europium concentrations typically range from 0.1 to 2.5 weight percent of total rare earth element content [28]. These concentrations are significantly higher than the upper continental crust average of 1.0 mg/kg, reflecting the concentrated nature of carbonatite-hosted mineralization [44].
Placer deposits, formed through the mechanical concentration of rare earth element-bearing minerals, show variable europium distributions depending on the source rock composition [17]. Beach sand placers containing monazite and xenotime typically exhibit europium concentrations of 0.2 to 1.8 weight percent of total rare earth elements [20]. Ion-adsorption clay deposits, particularly those found in southern China, demonstrate europium enrichment through weathering processes of rare earth element-rich granites [17].
Table 1: Europium Concentrations in Major Rare Earth Element Deposit Types
Deposit Type | Europium Content (wt% of Total REE) | Primary Host Minerals | Reference Environment |
---|---|---|---|
Carbonatites | 0.8-2.5 | Bastnäsite, Monazite | Alkaline igneous complexes [28] |
Placers | 0.2-1.8 | Monazite, Xenotime | Beach and alluvial systems [20] |
Ion-adsorption clays | 0.5-2.0 | Clay-adsorbed ions | Weathered granite terranes [17] |
Alkaline intrusions | 0.3-1.5 | Allanite, Apatite | Miaskitic complexes [28] |
The distribution of europium within individual deposits reflects complex geochemical processes including magmatic differentiation, hydrothermal alteration, and secondary weathering [6]. These processes result in heterogeneous europium distribution patterns that must be carefully characterized during resource evaluation and extraction planning [17].
The europium anomaly represents one of the most significant geochemical signatures used to understand magmatic and metamorphic processes [7]. This anomaly is quantified using the ratio Eu/Eu, where Eu represents the expected europium concentration calculated from neighboring rare earth elements, typically using the formula: Eu/Eu* = EuN/(SmN × GdN)^0.5, with N indicating chondrite-normalized values [33].
In igneous systems, europium anomalies result from the redox-sensitive behavior of europium, which can be reduced from Eu3+ to Eu2+ under specific temperature, pressure, and oxygen fugacity conditions [37]. Under reducing conditions typical of basic magmatic systems, Eu2+ substitutes readily for Ca2+ in plagioclase feldspar due to their similar ionic radii (1.25 versus 1.26 Ångströms) [35]. This substitution mechanism creates positive europium anomalies in plagioclase-rich cumulates and corresponding negative anomalies in the residual magma [8].
Experimental studies demonstrate that the europium anomaly in plagioclase increases with decreasing oxygen fugacity and decreasing temperature [11]. The partition coefficient for europium between plagioclase and melt ranges from 1.2 to 4.8 under typical magmatic conditions, with higher values corresponding to more reducing conditions [12]. These experimental constraints provide the foundation for using europium anomalies as oxybarometers in ancient igneous systems [11].
Table 2: Europium Anomaly Values in Different Igneous Rock Types
Rock Type | Eu/Eu* Range | Dominant Process | Oxygen Fugacity |
---|---|---|---|
Lunar anorthosites | 2.0-8.0 | Plagioclase accumulation [7] | Highly reducing |
Mid-ocean ridge basalts | 0.95-1.15 | Equilibrium crystallization [35] | FMQ buffer |
Continental arc magmas | 0.6-1.4 | Variable plagioclase fractionation [8] | FMQ+1 to +2 |
Lunar mare basalts | 0.3-0.7 | Plagioclase depletion [7] | Reducing |
In metamorphic systems, europium anomalies reflect both inherited igneous signatures and metamorphic processes [9]. High-grade metamorphic rocks often preserve the europium anomalies of their protoliths, particularly in granulite facies assemblages where plagioclase remains stable [45]. However, metamorphic reactions involving garnet can modify europium systematics due to the preferential incorporation of heavy rare earth elements in garnet structure [37].
The correlation between europium and strontium anomalies in primitive mid-ocean ridge basalts suggests disequilibrium melting processes in the mantle source region [35]. Kinetic fractionation during partial melting can produce both positive and negative europium anomalies in early and late-stage melts, respectively [35]. These observations indicate that europium anomalies in basaltic magmas may not solely reflect plagioclase fractionation but also source region characteristics and melting dynamics [35].
Monazite, with the general formula (Ce,La,Nd,Th)PO4, represents one of the most important europium-bearing minerals in rare earth element deposits [15]. This phosphate mineral typically contains 0.03 to 0.71 weight percent europium oxide, with the europium content varying significantly based on formation conditions and associated mineralization [30]. Monazite occurs in diverse geological environments including igneous rocks, metamorphic assemblages, and placer deposits [16].
The europium content in monazite shows systematic variations related to its geological occurrence [15]. Magmatic monazite typically contains lower europium concentrations (0.1-0.4 wt% Eu2O3) compared to hydrothermal monazite (0.3-0.8 wt% Eu2O3) [30]. This variation reflects different crystallization conditions and the availability of europium in the host environment [15]. Dark monazite varieties, characterized by high europium and low thorium contents, represent a distinct compositional type found in specific geological settings [15].
Bastnäsite, with the formula (Ce,La)CO3F, constitutes the primary ore mineral in the world's largest rare earth element deposits [21]. This fluorocarbonate mineral typically contains 0.1 to 0.5 weight percent europium oxide, with concentrations varying based on the degree of magmatic differentiation [30]. The Mountain Pass deposit in California, dominated by bastnäsite mineralization, exemplifies the importance of this mineral as a europium host [21].
Table 3: Europium Content in Major Rare Earth Element-Bearing Minerals
Mineral | Chemical Formula | Eu Content (wt% Eu2O3) | Crystal System | Primary Occurrence |
---|---|---|---|---|
Monazite | (Ce,La,Nd,Th)PO4 | 0.03-0.71 | Monoclinic | Igneous, metamorphic, placers [30] |
Bastnäsite | (Ce,La)CO3F | 0.1-0.5 | Hexagonal | Carbonatites, alkaline rocks [21] |
Xenotime | YPO4 | 0.2-1.0 | Tetragonal | Granitic pegmatites, placers [22] |
Allanite | (Ce,Ca,Y)2(Al,Fe)3(SiO4)3(OH) | 0.1-0.3 | Monoclinic | Granitic rocks, skarns [19] |
Apatite | Ca5(PO4)3(F,Cl,OH) | 0.05-0.2 | Hexagonal | Various igneous rocks [26] |
Xenotime (YPO4) represents an important host for heavy rare earth elements and europium [22]. This yttrium phosphate mineral typically contains 0.2 to 1.0 weight percent europium oxide, with higher concentrations associated with hydrothermal environments [20]. Xenotime occurs primarily in granitic pegmatites and placer deposits, where it serves as a significant source of heavy rare earth elements [19].
Allanite, a complex rare earth element-bearing silicate, hosts variable europium concentrations depending on its formation environment [19]. This mineral occurs widely in granitic rocks and metamorphic assemblages, where it can accommodate significant rare earth element concentrations through coupled substitution mechanisms [28]. The europium content in allanite typically ranges from 0.1 to 0.3 weight percent, with hydrothermal varieties showing enhanced concentrations [26].
Other important europium-bearing minerals include apatite, zircon, and various rare earth element carbonate phases [19]. Apatite can host europium through substitution for calcium, particularly in alkaline igneous environments [26]. The distribution of europium among these mineral hosts reflects the complex interplay of crystallochemical controls, thermodynamic stability, and kinetic factors during mineral formation [16].
The partitioning behavior of europium in magmatic-hydrothermal systems is controlled by its dual oxidation state and the contrasting geochemical behavior of Eu2+ and Eu3+ species [23]. In magmatic environments, europium partitioning between minerals and melt depends critically on oxygen fugacity, temperature, and the composition of coexisting phases [24]. Distribution coefficients for europium vary significantly among different mineral-melt pairs, with values ranging from 0.005 in olivine to 3.1 in garnet for equilibrium with basaltic melts [24].
Hydrothermal fluids exhibit enhanced europium concentrations compared to typical magmatic melts, with concentrations reaching 518 ng/kg in high-temperature vent fluids [25]. This enrichment reflects the increased solubility of Eu2+ under reducing, high-temperature hydrothermal conditions [27]. The positive europium anomalies observed in hydrothermal fluids (Eu/Eu* > 3) contrast sharply with the negative anomalies typical of evolved magmatic systems [25].
Table 4: Europium Distribution Coefficients in Magmatic Systems
Mineral Phase | DEu (Mineral/Melt) | Temperature Range (°C) | Oxygen Fugacity | Reference Composition |
---|---|---|---|---|
Olivine | 0.005-0.008 | 1200-1400 | FMQ-1 to FMQ | Basaltic melt [24] |
Clinopyroxene | 0.3-0.6 | 1100-1300 | FMQ-1 to FMQ+1 | Basaltic to andesitic [24] |
Plagioclase | 1.2-4.8 | 1000-1200 | FMQ-2 to FMQ | Various silicate melts [11] |
Garnet | 2.5-3.8 | 900-1200 | FMQ to FMQ+2 | Granitic to basaltic [24] |
Amphibole | 0.3-0.5 | 800-1000 | FMQ+1 to FMQ+2 | Intermediate compositions [24] |
The evolution of europium partitioning during magmatic-hydrothermal processes reflects changing redox conditions and fluid composition [26]. Early magmatic stages typically exhibit near-unity europium anomalies, while later hydrothermal stages can develop strong positive anomalies due to enhanced Eu2+ mobility [27]. This temporal evolution provides important constraints on the redox evolution of magmatic-hydrothermal systems [26].
Fluid-mineral partitioning experiments demonstrate that europium preferentially partitions into hydrothermal fluids under reducing conditions [23]. The fluid-mineral partition coefficient for europium increases with decreasing oxygen fugacity and increasing chloride concentration in the fluid phase [25]. These relationships explain the europium enrichment observed in hydrothermal ore deposits and the corresponding depletion in altered wall rocks [27].
The coupling of europium and barium behavior in hydrothermal systems reflects similar ionic charge and radius characteristics [27]. Linear correlations between europium and barium concentrations in hydrothermal precipitates indicate common transport and deposition mechanisms [27]. This relationship provides additional constraints on the physicochemical conditions of ore-forming hydrothermal processes [26].
Solvent extraction represents the predominant industrial methodology for europium separation and concentration from rare earth solutions. The technique relies on the preferential partitioning of europium ions between an aqueous phase and an organic phase containing selective extractants [1] [2].
Organophosphorus Extractants constitute the primary class of industrial extractants for europium. Bis(2-ethylhexyl) phosphoric acid (D2EHPA) demonstrates exceptional selectivity for europium extraction, achieving extraction efficiencies ranging from 95 to 99.66% under optimized conditions [1] [2] [3]. The extraction mechanism proceeds via cation exchange, where europium(III) ions replace protons in the extractant molecule. Operating parameters include pH control between 0-2.5, temperature regulation at 25-65°C, and selection of appropriate diluents such as kerosene, n-heptane, or toluene [4] [5].
The recently developed bis(2-ethylhexyl) phosphate (P204) system shows remarkable efficiency in kerosene diluent, achieving 96.52% extraction within 30 minutes contact time [6]. The extraction equilibrium follows a 3:1 stoichiometry between the phosphate extractant and europium(III) ions, as confirmed by slope analysis and Fourier-transform infrared spectroscopy.
Ionic Liquid Systems represent an emerging technology for europium extraction. Cyphos IL 104 demonstrates superior extraction capacity compared to conventional extractants, with loading capacities reaching 0.004 mol per 0.01 M ionic liquid concentration [1] [7]. The ionic liquid approach offers advantages including negligible vapor pressure, thermal stability, and regenerability through simple acid stripping.
Advanced Extractant Systems include tetra-n-octyl diglycolamide (TODGA) and bis(2-ethylhexyl)diglycolamic acid (DEHDGA), which operate through different coordination mechanisms. DEHDGA in fluorine-free ionic liquid phases achieves 85-95% extraction efficiency with optimal performance at pH 5 and effective stripping using 1 M nitric acid [8].
Extractant | Diluent | Extraction Efficiency (%) | Operating Conditions | Reference |
---|---|---|---|---|
D2EHPA | Kerosene, n-heptane, toluene | 95-99.66 | pH 0-2.5, 25-65°C | [1] [2] [3] |
P204 | Kerosene | 96.52 | 30 min contact, O:A optimization | [6] |
Cyphos IL 104 | Various organic solvents | 91-96 | pH optimization, temperature control | [1] [7] |
DEHDGA | Ionic liquid phase | 85-95 | pH 5 optimum, 1M HNO3 stripping | [8] |
Ion exchange processes provide highly selective separation capabilities for europium concentration and purification. Modern ion exchange systems employ various materials and operational configurations to achieve effective europium recovery.
Beta-alumina Ion Exchangers demonstrate exceptional selectivity for europium separation, particularly exploiting the higher ionic conductivity of europium(II) compared to trivalent lanthanides [9]. Separation factors exceeding 30 have been achieved under optimized conditions, though extraction efficiency remains moderate at 51.8±2.6% with separation factors around 4.70±0.46 in practical operations.
Interpolymer Systems represent a significant advancement in ion exchange technology. The combination of Lewatit CNP LF and AV-17-8 in specific ratios creates enhanced sorption activity through remote interaction effects [10]. The interpolymer system "Lewatit CNP LF:AV-17-8" (5:1) exhibits 25% increased europium sorption compared to individual components, achieving 53% europium recovery after 48 hours interaction.
Specialized Ion Exchange Materials include functionalized mesoporous silica-based adsorbents such as SBA15-NH-PMIDA, which demonstrate superior europium recovery rates exceeding 91% in column operations [11]. These materials offer advantages of high surface area, controlled pore structure, and selective functional groups.
Ion Exchange Material | Separation Factor | Extraction Efficiency (%) | Operating Conditions | Reference |
---|---|---|---|---|
Beta-alumina | 4.70-30+ | 51.8±2.6 | Molten salt, 2h reaction | [9] |
Lewatit CNP LF (interpolymer) | Enhanced | 53 | 48h interaction, nitrate solutions | [10] |
SBA15-NH-PMIDA | High selectivity | >91 | Column operation, granulated form | [11] |
Zinc reduction represents the most widely implemented metallothermic process for europium(III) reduction in industrial applications. The reduction mechanism proceeds according to the reaction: 2Eu³⁺ + Zn → 2Eu²⁺ + Zn²⁺, with a standard potential difference of +0.33 V favoring the reduction process [12].
Zinc Amalgam Reduction employs Jones reductor columns containing zinc amalgam with controlled mercury content, typically 1% by weight [12] [7]. The process achieves reduction efficiencies between 94-99.4% under optimized conditions including pH 2.5, flow rates of 3 mL/min, and inert carbon dioxide atmosphere. The mercury coating prevents zinc oxide formation and minimizes hydrogen evolution, thereby improving process selectivity.
Pure Zinc Reduction offers comparable performance to amalgam systems while eliminating mercury usage concerns [13] [14]. Studies demonstrate that pure zinc powder achieves 92-95% reduction efficiency in the first stage, with product purities of 95-97%. However, pure zinc systems require more frequent regeneration due to surface oxidation effects.
Calcium and Magnesium Reduction provide alternative metallothermic pathways for europium(III) oxide reduction [15] [16]. Calcium reduction under hydrogen/nitrogen atmospheres at temperatures of 850-1575°C achieves reduction efficiencies of 77-90% for specific sample compositions. The process particularly benefits from the presence of calcium vacancies and lithium dopants, which provide additional electrons for the reduction reaction.
Reduction Method | Reduction Efficiency (%) | Product Purity (%) | Operating Conditions | Reference |
---|---|---|---|---|
Zinc amalgam | 94-99.4 | 99.4-99.99 | Jones column, 1%Hg, inert atmosphere | [12] [7] |
Pure zinc | 92-95 | 95-97 (first stage) | pH 2.5, 3mL/min, CO2 atmosphere | [13] [14] |
Calcium | 77-90 | 90+ (GLCa, GLZr samples) | H2/N2 atmosphere, 850-1575°C | [15] [16] |
Electrochemical reduction provides precise control over europium oxidation state conversion, enabling selective reduction of europium(III) to europium(II) under controlled potential conditions [17] [18] [19]. The process offers advantages including environmental compatibility, process control, and high purity product formation.
Controlled Potential Electrolysis utilizes specialized electrode configurations to achieve selective europium reduction while minimizing side reactions [18]. Operating parameters include careful electrolyte selection, controlled atmosphere conditions, and optimized current density to achieve reduction efficiencies of 80-95%.
Molten Salt Electrolysis employs high-temperature systems for direct europium metal production from oxide feedstocks [20]. The technology demonstrates particular promise for large-scale europium metal production, though energy requirements remain significant.
Vacuum Distillation constitutes the premier method for achieving ultra-high purity europium metal, with purity levels reaching 99.8-99.99% [21] [22] [23]. The process operates under ultra-high vacuum conditions at elevated temperatures, selectively removing volatile impurities while retaining europium metal. Simple quartz apparatus configurations enable effective purification with minimal contamination risks.
Arc Melting Technology employs hydrogen plasma atmospheres to achieve exceptional impurity reduction [22]. Operating temperatures reaching 5000 K enable hydrogen dissociation exceeding 95%, with activated hydrogen atoms combining with oxygen and nitrogen impurities. Carbon concentrations decrease from 0.03% to 0.0017%, while oxygen and nitrogen levels reduce from 0.05% to 0.0015%.
Zone Melting Processes utilize controlled solidification to achieve ultra-high purity through segregation coefficient differences [22]. Impurities with distribution coefficients less than unity migrate toward the zone end, while those with coefficients greater than unity concentrate at the beginning, enabling effective purification through multiple zone passes.
Purification Method | Purity Achieved | Key Operating Parameters | Impurity Reduction | Reference |
---|---|---|---|---|
Vacuum distillation | 99.8-99.99% | High vacuum, elevated temperature | Volatile impurities removed | [21] [22] [23] |
Arc melting (H2 plasma) | 99.95%+ | 5000K, Ar-H2 mixture | C: 0.03→0.0017%, O&N: 0.05→0.0015% | [22] |
Zone melting | Ultra-high purity | Controlled solidification | Segregation coefficient dependent | [22] |
Electrolytic Purification provides precise control over europium metal purity through controlled electrodeposition processes [7] [18]. The technology achieves purities of 99.8-99.9% while maintaining excellent control over non-rare earth impurities, typically reducing levels below 0.001%.
Chemical Precipitation enables selective europium separation from other rare earth elements through controlled pH manipulation and precipitation agent selection [13] [7]. The process particularly excels in gadolinium and samarium separation, achieving purities exceeding 99.99% through multiple precipitation stages.
Chromatographic Separation utilizes advanced column technologies for individual rare earth element separation [24] [25]. Preparative ion exchange chromatography enables optimization of europium separation with purities exceeding 99.9% through careful gradient elution protocols.
Redox-Active Ligand Systems represent breakthrough technology for europium recovery from electronic waste, particularly fluorescent lamps [26] [27] [28] [29]. The process employs tungsten tetrathiolate (WS₄²⁻) ligands that leverage redox non-innocence properties to achieve direct europium separation under ambient conditions. Recovery efficiencies reach 99% with separation factors exceeding 1000, requiring no pre-treatment of waste materials.
The mechanism involves reduction of europium(III) to europium(II) through internal electron transfer from tetrathiotungstate ligands, forming europium(II) coordination polymers. This approach demonstrates exceptional selectivity for europium over other rare earth elements, with europium concentrations in fluorescent lamp waste averaging 3.4% by weight—significantly higher than natural ore concentrations of 0.05-0.10%.
Ionic Liquid Leaching Systems provide environmentally sustainable approaches for europium recovery from various electronic waste streams [30] [31]. The process utilizes 1-methylimidazolium hydrogen sulfate with water in 1:1 weight ratio at 80°C for 4 hours, achieving 91.6% yttrium and 97.7% europium recovery. The ionic liquid demonstrates excellent regenerability with minimal efficiency losses over four leaching/recovery cycles.
Alkali Fusion Processes enable complete rare earth recovery from energy-saving lamp phosphors through sodium hydroxide fusion followed by acid leaching [16]. Operating at 900°C with 6:1 mass ratio for 2 hours achieves 100% recovery of yttrium, europium, cerium, and terbium, though the process destroys spinel structures in some phosphor materials.
E-waste Source | Europium Content (wt%) | Recovery Method | Recovery Efficiency (%) | Environmental Advantage | Reference |
---|---|---|---|---|---|
Fluorescent lamps | 3.4 average | Redox-active ligands (WS₄²⁻) | 99% (separation factor >1000) | No pre-treatment, ambient conditions | [26] [27] [28] [29] |
CRT phosphors | 2-5 | Roasting + acid leaching | 91.6% Y, 97.7% Eu | Lower acid consumption | [30] [32] |
Energy-saving lamps | 2-4 | Alkali fusion + acid leaching | 100% (Y, Eu, Ce, Tb) | Complete rare earth recovery | [16] |
Multi-stage Processing Systems combine roasting, selective leaching, and precipitation steps for comprehensive europium recovery from complex electronic waste matrices [32]. The integrated approach begins with zinc removal through acetic acid leaching, followed by rare earth dissolution using 1 mol/L methanesulfonic acid, and concludes with oxalic acid precipitation achieving >99% purity with <2% zinc co-precipitation.
Supercritical Fluid Extraction represents an emerging technology for europium recovery from fluorescent lamp waste [33]. The process investigates mechanistic aspects of rare earth extraction using supercritical fluids, offering potential advantages in terms of environmental impact and process efficiency.
Continuous Processing Technologies enable large-scale europium recovery through rotating disk column systems with asymmetrical structures [1]. These systems achieve 96.52% europium extraction through continuous operation with optimized agitation speeds of 690 rpm and controlled superficial velocities for both aqueous and solvent phases.
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